

In-Depth Technical Guide: Bis(tricyclohexylphosphine)nickel(II) Chloride

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Compound of Interest

Compound Name: Bis(tricyclohexylphosphine)nickel(I)
I) chloride

Cat. No.: B1353609

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CAS Number: 19999-87-2

This technical guide provides a comprehensive overview of **bis(tricyclohexylphosphine)nickel(II) chloride**, a versatile and efficient catalyst for a range of organic transformations. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in cross-coupling reactions.

Compound Overview

Bis(tricyclohexylphosphine)nickel(II) chloride, with the chemical formula $C_{36}H_{66}Cl_2NiP_2$, is a coordination complex featuring a central nickel atom bonded to two tricyclohexylphosphine ligands and two chloride ions.^[1] It is a dark red-purple crystalline powder, appreciated for its stability and catalytic activity in various organic syntheses.^[2]

Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	19999-87-2	[3]
Molecular Formula	C ₃₆ H ₆₆ Cl ₂ NiP ₂	[3]
Molecular Weight	690.46 g/mol	[3]
Appearance	Dark red-purple crystalline powder	[2]
Melting Point	227-231 °C (decomposes)	[2]
Solubility	Soluble in many organic solvents	[1]

Spectroscopic Data

Characterization of **bis(tricyclohexylphosphine)nickel(II) chloride** is typically achieved through various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule, confirming the presence of the tricyclohexylphosphine ligands and their coordination to the nickel center.
- ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a crucial tool for characterizing phosphorus-containing compounds. While a specific spectrum for this compound is not readily available in public literature, the chemical shift for similar phosphine-nickel complexes can provide insights into its electronic structure. The typical range for P(III) derivatives is broad, and the specific shift is influenced by the coordination environment.[4][5]

Experimental Protocols

Synthesis of Bis(tricyclohexylphosphine)nickel(II) Chloride

A common and effective method for the synthesis of **bis(tricyclohexylphosphine)nickel(II) chloride** involves the reaction of nickel(II) chloride hexahydrate with tricyclohexylphosphine.

The following protocol is adapted from established procedures for the synthesis of dichlorophosphinenickel(II) compounds.[\[6\]](#)

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Tricyclohexylphosphine (PCy_3)
- Ethanol, anhydrous
- Isopropanol, anhydrous
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve nickel(II) chloride hexahydrate (1.0 equivalent) in a minimal amount of warm, anhydrous ethanol.
- In a separate flask, dissolve tricyclohexylphosphine (2.2 equivalents) in anhydrous isopropanol.
- Gently heat the nickel chloride solution.
- Under an inert atmosphere (e.g., nitrogen or argon), slowly add the tricyclohexylphosphine solution to the warm nickel chloride solution with vigorous stirring.
- A precipitate should form upon mixing. Heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.
- Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.

- Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
- Dry the resulting dark red-purple crystalline solid under vacuum.

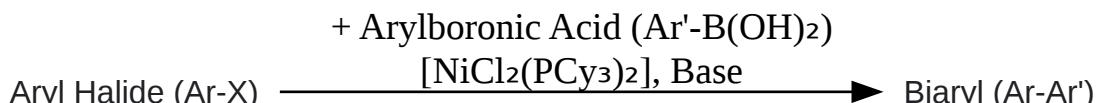
Applications in Catalysis

Bis(tricyclohexylphosphine)nickel(II) chloride is a highly effective pre-catalyst for several important carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Kumada cross-coupling reactions.^{[7][8]} Its bulky and electron-donating tricyclohexylphosphine ligands facilitate the catalytic cycle and enhance reactivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls and other conjugated systems. **Bis(tricyclohexylphosphine)nickel(II) chloride** has been shown to be an efficient catalyst for this reaction, particularly with challenging substrates like aryl chlorides.
^[9]

General Reaction Scheme:



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General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

- To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), a suitable base (e.g., K_3PO_4 , 2.0 mmol), and **bis(tricyclohexylphosphine)nickel(II) chloride** (1-5 mol%).
- Add a degassed solvent (e.g., toluene, THF, or dioxane).

- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
- After completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Couplings:

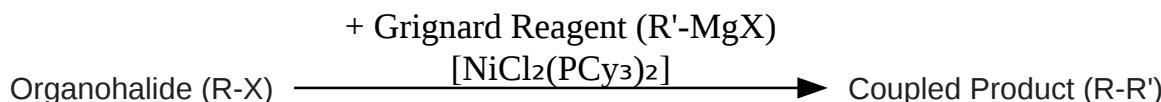
The following table summarizes the performance of **bis(tricyclohexylphosphine)nickel(II) chloride** in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.

Aryl Chloride	Product	Yield (%)	Reference
4-Chloroanisole	4-Methoxybiphenyl	95	[9]
4-Chlorotoluene	4-Methylbiphenyl	92	[9]
2-Chloropyridine	2-Phenylpyridine	85	[9]
3-Chloropyridine	3-Phenylpyridine	88	[9]

Kumada Cross-Coupling

The Kumada coupling provides a direct route to C-C bond formation by reacting an organohalide with a Grignard reagent. **Bis(tricyclohexylphosphine)nickel(II) chloride** is a robust catalyst for this transformation, including the challenging coupling of aryl ethers.[10]

General Reaction Scheme:



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General Kumada cross-coupling reaction.

Experimental Protocol for a Typical Kumada Coupling:

- To an oven-dried Schlenk flask under an inert atmosphere, add **bis(tricyclohexylphosphine)nickel(II) chloride** (1-5 mol%) and the organohalide (1.0 equivalent).
- Add a dry, degassed solvent (e.g., THF or diethyl ether).
- Cool the mixture to 0 °C or the desired reaction temperature.
- Slowly add the Grignard reagent (1.1-1.5 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
- Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography.

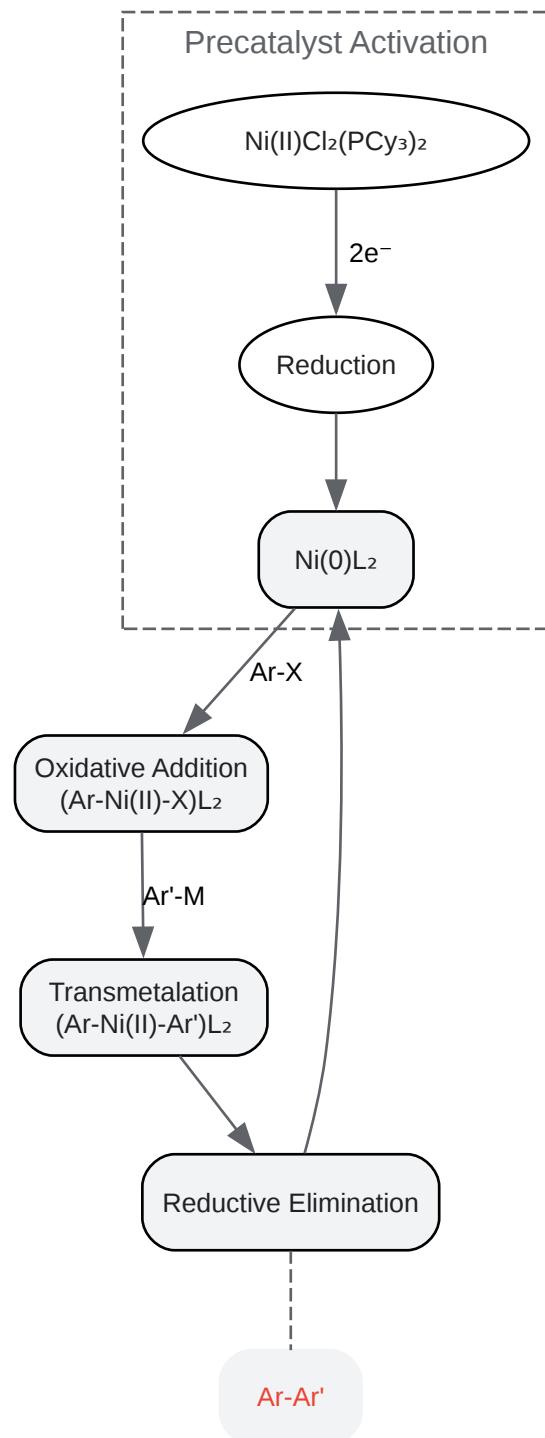
Quantitative Data for Kumada Couplings of Aryl Ethers:

This catalyst has shown efficacy in the coupling of aryl ethers, which are typically challenging substrates due to the strength of the C-O bond.

Aryl Ether	Grignard Reagent	Product	Yield (%)	Reference
Anisole	Phenylmagnesium bromide	Biphenyl	75	[10]
4-Methylanisole	Phenylmagnesium bromide	4-Methylbiphenyl	81	[10]

Catalytic Cycle Diagrams

The catalytic activity of **bis(tricyclohexylphosphine)nickel(II) chloride** in cross-coupling reactions proceeds through a well-established catalytic cycle involving Ni(0) and Ni(II) intermediates.



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Generalized catalytic cycle for Ni-catalyzed cross-coupling.

The cycle is initiated by the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of the organohalide to the Ni(0) center, transmetalation with the organometallic reagent, and finally, reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst.

Safety Information

Bis(tricyclohexylphosphine)nickel(II) chloride should be handled with care in a well-ventilated fume hood. It is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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